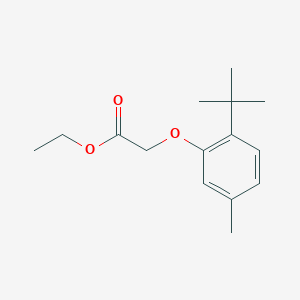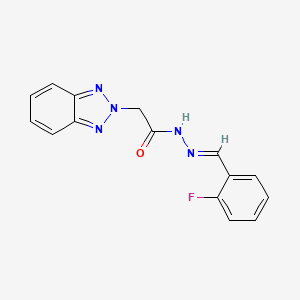![molecular formula C18H17ClN4O2 B5598596 N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)
N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide involves multiple steps, including the formation of pyrazole rings, amide bond formation, and the introduction of substituents at specific positions on the ring systems. These processes require precise control over reaction conditions to achieve the desired selectivity and yield. For example, the nucleophilic displacement of bromide in the pyrazole ring with fluoride has been demonstrated in the synthesis of related compounds, indicating the feasibility of incorporating various functional groups into the pyrazole ring structure (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds in this class has been extensively studied through techniques such as X-ray crystallography, NMR, and computational methods. These studies reveal the conformational preferences of the molecules and the influence of substituents on the overall geometry. For instance, the molecular geometries and electronic structures have been optimized and calculated, identifying electrophilic and nucleophilic regions on the molecular surface, which are crucial for understanding the compound's reactivity and interactions with biological targets (Kumara et al., 2018).
Scientific Research Applications
Environmental Exposure and Metabolite Analysis
Environmental Exposure to Pesticides
A study on the exposure of South Australian preschool children to organophosphorus (OP) and pyrethroid (PYR) pesticides highlighted the widespread chronic exposure to these neurotoxic insecticides. This research emphasizes the importance of monitoring environmental exposure to potentially harmful chemicals, which could be relevant for understanding the environmental impact and safety of various compounds, including N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide (Babina et al., 2012).
Disposition and Metabolism of Novel Compounds
Research on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into how novel compounds are processed in the human body. This study detailed the elimination pathways, half-life, and principal metabolites observed in humans, offering a model for understanding the pharmacokinetics of related compounds (Renzulli et al., 2011).
Diagnostic and Therapeutic Applications
Diagnostic Imaging of Brain Receptors
A study on the imaging of 5-HT1A receptors in the human brain using PET and the radioligand [carbonyl-11C]WAY-100635 illustrated the potential of chemical compounds in diagnostic imaging. This research could inform the development of diagnostic tools using similar compounds for imaging specific receptors or biological markers in the human body (Pike et al., 1996).
Pharmacokinetic Studies
A study developed an accurate hydrophilic liquid interaction chromatography tandem mass spectrometry (HILIC-MS/MS) based stable isotope dilution analysis for quantitating bioactive pyridines in human plasma and urine after coffee consumption. This methodology could be applied to study the pharmacokinetics of N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide and its metabolites (Lang et al., 2010).
properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-1-(2-methoxyphenyl)-N-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-22(11-13-6-5-9-20-17(13)19)18(24)14-10-21-23(12-14)15-7-3-4-8-16(15)25-2/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIDEDKKNPZAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C(=O)C2=CN(N=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)


![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)
![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)


![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)

![3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5598600.png)
![4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5598601.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5598608.png)
![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-3-oxopropyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5598616.png)